molecular formula C11H14O2 B1395026 2-Ethoxy-5-ethylbenzaldehyde CAS No. 883536-83-2

2-Ethoxy-5-ethylbenzaldehyde

Cat. No.: B1395026
CAS No.: 883536-83-2
M. Wt: 178.23 g/mol
InChI Key: ZTRVVXCTNSGQQG-UHFFFAOYSA-N
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Description

2-Ethoxy-5-ethylbenzaldehyde is a compound with the formula C11H14O2 . It is a pale-yellow liquid with a floral scent.


Synthesis Analysis

This compound can be synthesized via different methods. One common method involves adding ethyl bromide and sodium ethoxide to 2-hydroxy-5-ethylbenzaldehyde. The resulting solution is then acidified with acetic acid and subjected to reflux to obtain this compound. Another method involves the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde with alkyl halides in the presence of anhydrous potassium carbonate .


Molecular Structure Analysis

The molecular weight of this compound is 178.23 g/mol. The molecular formula is C11H14O2 .


Physical And Chemical Properties Analysis

This compound is a pale-yellow liquid with a floral scent. The boiling point of the solvent is around 267°C while the melting point ranges from -30 to -28°C. The density of this compound is determined to be 1.02 g/cm3 at a temperature of 25°C.

Scientific Research Applications

Chemical Reactions and Synthesis

  • 2-Ethoxy-5-ethylbenzaldehyde and related compounds are involved in various chemical reactions and synthetic processes. For example, 2-Hydroxybenzaldehydes, including derivatives like this compound, react with alkynes, alkenes, or allenes in the presence of a rhodium-based catalyst to produce 2-alkenoylphenols (Kokubo et al., 1999). These reactions demonstrate the chemical flexibility and potential applications of this compound in organic synthesis.

Thermophysical Properties

  • The study of thermophysical properties of aldehydes, including compounds structurally similar to this compound, is significant for understanding their behavior in different conditions. Differential scanning calorimetry (DSC) has been used to study the solid aldehydes' properties, including temperatures, enthalpies, entropies of fusion, and heat capacities (Temprado et al., 2008).

Molecular Studies and Catalysis

  • Research involving this compound and its analogs also extends to molecular studies and catalysis. For instance, the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y, involving derivatives of hydroxybenzaldehydes, shows significant applications in the oxidation of primary alcohols and hydrocarbons, indicating its potential as a reusable catalyst (Ghorbanloo & Alamooti, 2017).

Fluorescence and Chromatography

  • In the field of analytical chemistry, derivatives of this compound have been used as fluorescence reagents for the determination of aldehydes in beverages. This is done through high-performance liquid chromatography with fluorescence detection, showcasing the compound's utility in sensitive analytical methods (You et al., 2009).

Vibrational Dynamics

  • The study of vibrational dynamics of molecules like 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde provides valuable insights into their physical properties. This research, which includes INS spectroscopy and periodic DFT calculations, offers detailed understanding of their behavior in the solid state (Ribeiro-Claro et al., 2021).

Safety and Hazards

2-Ethoxy-5-ethylbenzaldehyde should not be released into the environment . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Properties

IUPAC Name

2-ethoxy-5-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-9-5-6-11(13-4-2)10(7-9)8-12/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRVVXCTNSGQQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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